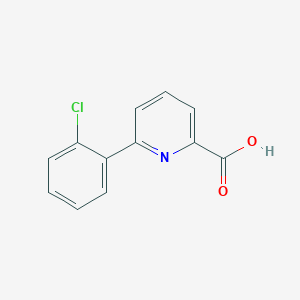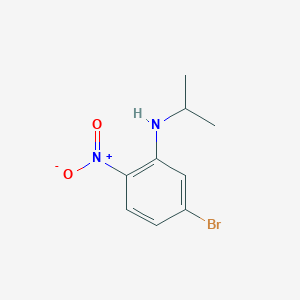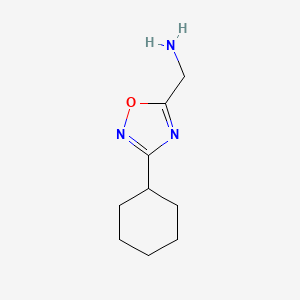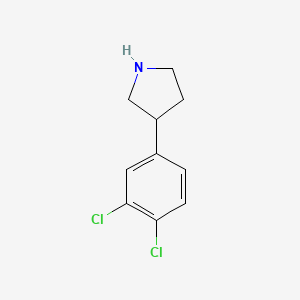
Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl-
Overview
Description
Tricyclo(73315,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl- is a complex organosilicon compound It is characterized by its unique structure, which includes multiple phenyl groups and a series of oxygen and silicon atoms arranged in a tricyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl- typically involves the following steps:
Formation of the Siloxane Backbone: The initial step involves the formation of the siloxane backbone through the hydrolysis and condensation of organosilicon precursors. Commonly used precursors include phenyltrichlorosilane and tetraethyl orthosilicate.
Cyclization: The linear siloxane chains are then subjected to cyclization reactions to form the tricyclic framework. This step often requires the use of catalysts such as trifluoromethanesulfonic acid or strong bases like sodium hydroxide.
Functionalization: The final step involves the introduction of hydroxy groups at specific positions on the siloxane backbone. This can be achieved through selective oxidation reactions using reagents like hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl or carboxyl groups using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The phenyl groups can undergo reduction reactions to form cyclohexyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl- has a wide range of scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of advanced materials with unique mechanical and thermal properties.
Organic Chemistry: Employed as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industrial Applications: Utilized in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl- involves its interaction with various molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex. Additionally, the siloxane backbone provides structural rigidity, allowing the compound to maintain its conformation in different environments.
Comparison with Similar Compounds
Similar Compounds
Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl-: The parent compound.
3,7,14-Trihydroxy-1,3,5,7,9,11,14-heptakis-methyl-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane: A similar compound with methyl groups instead of phenyl groups.
3,7,14-Trihydroxy-1,3,5,7,9,11,14-heptakis-ethyl-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane: A similar compound with ethyl groups instead of phenyl groups.
Uniqueness
The uniqueness of Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl- lies in its combination of hydroxy and phenyl groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various applications, from materials science to medicinal chemistry. The tricyclic siloxane framework also imparts unique structural characteristics that are not commonly found in other compounds.
Properties
IUPAC Name |
3,7,14-trihydroxy-1,3,5,7,9,11,14-heptakis-phenyl-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H38O12Si7/c43-55(36-22-8-1-9-23-36)46-58(39-28-14-4-15-29-39)48-56(44,37-24-10-2-11-25-37)50-60(41-32-18-6-19-33-41)51-57(45,38-26-12-3-13-27-38)49-59(47-55,40-30-16-5-17-31-40)53-61(52-58,54-60)42-34-20-7-21-35-42/h1-35,43-45H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRGDXJRPXCVOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si]2(O[Si]3(O[Si](O[Si]4(O[Si](O[Si](O2)(O[Si](O3)(O4)C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)O)C8=CC=CC=C8)(C9=CC=CC=C9)O)C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H38O12Si7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893544 | |
| Record name | Hepta isobutyltricycloheptasiloxane trisilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
931.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444315-26-8 | |
| Record name | 1,3,5,7,9,11,14-Heptaphenyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444315-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444315268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hepta isobutyltricycloheptasiloxane trisilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1604133.png)


![4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1604138.png)



![4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1604147.png)






